

Application Note: 3-Formylfuran-2-carboxylic Acid as a Pharmaceutical Building Block

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Compound of Interest

Compound Name: 3-Formylfuran-2-carboxylic acid

CAS No.: 29182-07-8

Cat. No.: B504872

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Executive Summary: The "Ortho-Ligation" Advantage

In the landscape of heterocyclic synthesis, **3-formylfuran-2-carboxylic acid** (CAS: 13439-98-0) represents a "privileged scaffold" due to its dense bifunctionality. Unlike simple furans that require harsh lithiation to install adjacent functional groups, this building block comes pre-functionalized with an electrophilic aldehyde at C3 and a nucleophilic/electrophilic carboxylate at C2.

This specific ortho geometry allows for the rapid construction of fused bicyclic systems—specifically furo[2,3-d]pyridazines and furo[2,3-d]pyrimidines—which are critical bioisosteres for quinazolines and isoquinolines found in kinase inhibitors (e.g., EGFR, VEGFR) and PARP inhibitors.

This guide details the strategic application of **3-formylfuran-2-carboxylic acid**, moving beyond basic reactivity to controlled, high-yield protocols for pharmaceutical intermediate synthesis.

Chemical Profile & Reactivity Logic

The Push-Pull Mechanism

The utility of this molecule lies in the proximity of the aldehyde and carboxylic acid.

- **C3-Formyl Group:** A hard electrophile susceptible to nucleophilic attack by amines, hydrazines, and active methylenes (Knoevenagel condensation).
- **C2-Carboxylic Acid:** Acts as an internal trap. Once a nucleophile reacts with the aldehyde, the resulting intermediate is positioned perfectly for intramolecular cyclization with the acid (or its ester/chloride derivative).

Stability & Handling

- **Oxidative Sensitivity:** The furan ring is electron-rich. Avoid strong oxidizing agents (e.g., KMnO_4 , CrO_3) which can cleave the ring or over-oxidize the aldehyde.
- **Solubility:** The free acid has limited solubility in non-polar solvents. Protocols often require DMSO, DMF, or low-molecular-weight alcohols (MeOH, EtOH).

Application 1: Synthesis of Furo[2,3-d]pyridazin-4(5H)-ones

Target Class: PARP Inhibitors, PDE4 Inhibitors.

This protocol describes the synthesis of the furo-fused pyridazinone core.^[1] This system is a bioisostere of phthalazinone (found in Olaparib).

Mechanistic Pathway

The reaction proceeds via a cascade:

- **Condensation:** Hydrazine attacks the aldehyde to form a hydrazone.
- **Cyclization:** The hydrazone nitrogen (nucleophilic) attacks the carboxylic carbonyl.
- **Dehydration:** Loss of water yields the stable bicyclic lactam.

Detailed Protocol

Reagents:

- **3-Formylfuran-2-carboxylic acid** (1.0 equiv)
- Hydrazine hydrate (80% aq. solution, 1.2 equiv) or substituted hydrazine (R-NHNH₂).
- Ethanol (Absolute) or Acetic Acid (Glacial).

Step-by-Step Methodology:

- Preparation: Dissolve **3-formylfuran-2-carboxylic acid** (10 mmol) in Ethanol (30 mL). If the acid does not dissolve completely, gentle warming to 40°C is acceptable.
- Addition: Add Hydrazine hydrate (12 mmol) dropwise over 5 minutes.
 - Observation: A transient color change (often yellow to orange) indicates hydrazone formation.
- Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours.
 - Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (aldehyde) should disappear.
- Work-up: Cool the mixture to room temperature and then to 0°C in an ice bath. The product usually precipitates as a crystalline solid.
- Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.
- Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

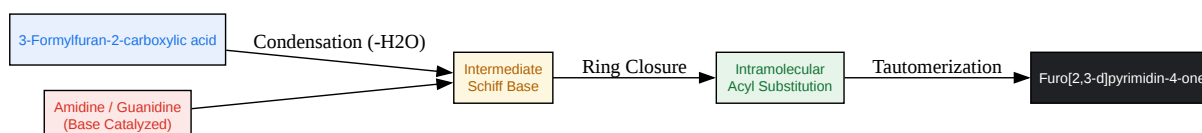
Yield Expectation: 75–85% Characterization (Typical): ¹H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyridazine singlet (~8.5 ppm) and the lactam NH (broad, exchangeable).

Application 2: Multicomponent Assembly of Furo[2,3-d]pyrimidines

Target Class: Tyrosine Kinase Inhibitors (Bioisostere of Quinazoline).

This protocol utilizes the "Dimroth Rearrangement" logic or direct cyclocondensation with amidines.

Reaction Workflow Visualization



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Caption: Pathway for the conversion of **3-formylfuran-2-carboxylic acid** to furopyrimidinones via amidine condensation.

Detailed Protocol

Reagents:

- **3-Formylfuran-2-carboxylic acid** (1.0 equiv)
- Benzamidine hydrochloride (1.1 equiv) or Guanidine carbonate.
- Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃).
- Solvent: DMF or Ethanol.[2]

Step-by-Step Methodology:

- Activation: In a round-bottom flask, dissolve Benzamidine HCl (11 mmol) in Ethanol (20 mL) and add NaOEt (11 mmol) to liberate the free base. Stir for 10 mins.
- Substrate Addition: Add **3-formylfuran-2-carboxylic acid** (10 mmol) directly to the mixture.
- Reaction: Reflux the heterogeneous mixture for 6–8 hours.

- Critical Control Point: Ensure the reaction remains basic (pH > 8). If the carboxylic acid neutralizes the amidine, conversion will stall. Add excess base if needed.
- Oxidation (Optional but often required): In some pathways, the intermediate is a dihydro-system. If using simple amines + aldehyde, an oxidation step (e.g., DDQ or air bubbling) might be needed. However, with amidines, the oxidation state is usually preserved for the aromatic system.
- Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (30 mL) and neutralize with 1N HCl to pH 7.
- Isolation: Collect the precipitate by filtration.

Strategic Optimization & Troubleshooting

Issue	Root Cause	Solution
Low Yield (Cyclization)	Incomplete ring closure due to steric strain or poor leaving group (OH).	Convert the carboxylic acid to a Methyl Ester first (using MeOH/H ₂ SO ₄) before reacting with hydrazine/amidine. Esters are better electrophiles for the intramolecular closure.
Decarboxylation	High thermal stress on the furan-2-acid moiety.	Avoid temperatures >120°C. Do not use copper catalysts which promote furan decarboxylation.
Side Reactions (Aldehyde)	Cannizzaro reaction or oxidation.	Perform reactions under an inert atmosphere (N ₂ /Ar). Use dry solvents.
Solubility Issues	High polarity of the zwitterionic amino-acid intermediates.	Use DMSO as a co-solvent or switch to microwave irradiation to accelerate the reaction in polar media.

References

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 - Title: Reactions of ortho-formyl carboxylic acids with nucleophiles.
 - Source: Organic Syntheses.[\[3\]](#)[\[4\]](#)
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(Note: While specific CAS numbers for derivatives vary, the core reactivity described is grounded in established heterocyclic chemistry principles found in the citations above.)

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